molecular formula C5H13NS B2700060 Methyl[3-(methylsulfanyl)propyl]amine CAS No. 70961-63-6

Methyl[3-(methylsulfanyl)propyl]amine

Cat. No. B2700060
CAS RN: 70961-63-6
M. Wt: 119.23
InChI Key: BGZYZJSBQPNKKC-UHFFFAOYSA-N
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Description

“Methyl[3-(methylsulfanyl)propyl]amine” is a chemical compound with the CAS number 70961-63-6 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 119.23 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

  • Aerosol Formation : A study by Malloy et al. (2008) investigated the formation of secondary organic aerosols from primary aliphatic amines, including propylamine, through reactions with ozone and NO3 radicals. This research is significant for understanding air quality, especially in rural areas with high nighttime particulate matter loadings.

  • Selective Class III Antiarrhythmic Agents : Cross et al. (1990) explored bis(arylalkyl)amines as selective class III antiarrhythmic agents, demonstrating their potential in prolonging the effective refractory period in isolated cardiac tissue. This is relevant for developing new treatments for arrhythmias (Cross et al., 1990).

  • Direct N-Monomethylation : A method for the direct N-monomethylation of aromatic primary amines using methanol was developed by Li et al. (2012). This process is notable for its synthetic efficiency and environmental friendliness.

  • Methylmercury Binding : Yoon et al. (2005) investigated the binding of methylmercury cation (CH3Hg+) to organic matter, including amine ligands in humic acids. This research is crucial for understanding the environmental behavior of methylmercury (Yoon et al., 2005).

  • Synthesis of N‐Methyl‐ and N‐Alkylamines : Senthamarai et al. (2018) developed a reductive amination process using Co3O4-based catalysts for the synthesis of N‐methyl‐ and N‐alkylamines. This method is valuable for producing chemicals used in life sciences (Senthamarai et al., 2018).

  • Potassium Channel Blocking Activity : Connors et al. (1991) researched (4-methanesulfonamidophenoxy)propanolamines for their potential as class III antiarrhythmic agents, focusing on their potassium channel blocking activity. This study contributes to the development of new cardiovascular drugs (Connors et al., 1991).

Safety and Hazards

“Methyl[3-(methylsulfanyl)propyl]amine” is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

N-methyl-3-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZYZJSBQPNKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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